![molecular formula C25H27NO4 B270949 2-(2,3-Dimethylanilino)-2-oxoethyl 3-benzoylbicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B270949.png)
2-(2,3-Dimethylanilino)-2-oxoethyl 3-benzoylbicyclo[2.2.1]heptane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,3-Dimethylanilino)-2-oxoethyl 3-benzoylbicyclo[2.2.1]heptane-2-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known for its unique properties, which make it suitable for use in different research areas.
Wirkmechanismus
The mechanism of action of 2-(2,3-Dimethylanilino)-2-oxoethyl 3-benzoylbicyclo[2.2.1]heptane-2-carboxylate is not fully understood. However, it is believed that this compound interacts with specific receptors in the body, leading to various physiological effects. This compound has been shown to have anti-inflammatory and analgesic properties, which may be attributed to its ability to inhibit certain enzymes and cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been studied for its potential to inhibit the growth of cancer cells and reduce inflammation in the body. Additionally, this compound has been shown to have analgesic properties, making it a potential candidate for the development of new pain-relieving drugs.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(2,3-Dimethylanilino)-2-oxoethyl 3-benzoylbicyclo[2.2.1]heptane-2-carboxylate in lab experiments is its unique properties, which make it suitable for use in various research areas. This compound is relatively easy to synthesize and can be purified through various methods. However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound may have adverse effects on living organisms, making it important to handle with care.
Zukünftige Richtungen
There are several future directions for the research and development of 2-(2,3-Dimethylanilino)-2-oxoethyl 3-benzoylbicyclo[2.2.1]heptane-2-carboxylate. One potential direction is the development of new drugs based on this compound. This compound has shown promising results in the treatment of various diseases, including cancer and inflammation. Additionally, this compound may have potential applications in the field of organic electronics and photovoltaics. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in different fields.
Synthesemethoden
The synthesis of 2-(2,3-Dimethylanilino)-2-oxoethyl 3-benzoylbicyclo[2.2.1]heptane-2-carboxylate involves the reaction of 3-benzoylbicyclo[2.2.1]heptane-2-carboxylic acid with 2-(2,3-dimethylanilino)-2-oxoethyl chloride in the presence of a base. This reaction results in the formation of the desired compound, which can be purified through various methods.
Wissenschaftliche Forschungsanwendungen
2-(2,3-Dimethylanilino)-2-oxoethyl 3-benzoylbicyclo[2.2.1]heptane-2-carboxylate has shown promising results in various scientific research applications. This compound has been used in the development of new drugs, including anti-inflammatory and anti-cancer agents. It has also been used in the synthesis of novel materials, including polymers and nanoparticles. Additionally, this compound has been studied for its potential applications in organic electronics and photovoltaics.
Eigenschaften
Molekularformel |
C25H27NO4 |
|---|---|
Molekulargewicht |
405.5 g/mol |
IUPAC-Name |
[2-(2,3-dimethylanilino)-2-oxoethyl] 2-benzoylbicyclo[2.2.1]heptane-3-carboxylate |
InChI |
InChI=1S/C25H27NO4/c1-15-7-6-10-20(16(15)2)26-21(27)14-30-25(29)23-19-12-11-18(13-19)22(23)24(28)17-8-4-3-5-9-17/h3-10,18-19,22-23H,11-14H2,1-2H3,(H,26,27) |
InChI-Schlüssel |
XKSIOJNHGNZOFO-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)NC(=O)COC(=O)C2C3CCC(C3)C2C(=O)C4=CC=CC=C4)C |
Kanonische SMILES |
CC1=C(C(=CC=C1)NC(=O)COC(=O)C2C3CCC(C3)C2C(=O)C4=CC=CC=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



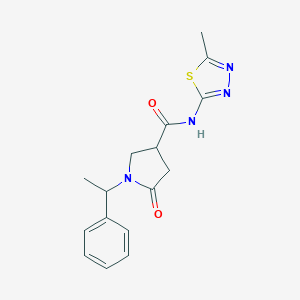
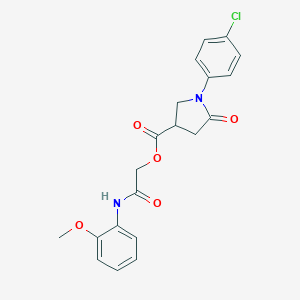

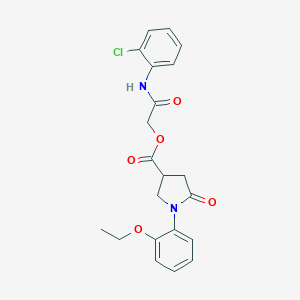
![2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(2,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270875.png)
![2-(2,5-Dimethylanilino)-2-oxoethyl 1-[4-(2-methoxyphenoxy)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270876.png)
![2-(2-Ethylanilino)-2-oxoethyl 1-[4-(methoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270877.png)
![2-(5-Chloro-2-methoxyanilino)-2-oxoethyl 1-[4-(methoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270878.png)
![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 1-(2-furylmethyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270881.png)
![2-[4-(2-Furoyloxy)phenyl]-2-oxoethyl 1-benzyl-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270883.png)

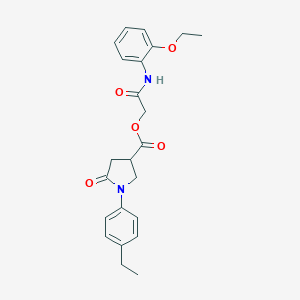
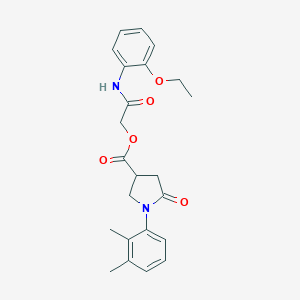
![2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(2,3-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270890.png)